molecular formula C17H21N3O2S B11804050 N-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

N-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11804050
M. Wt: 331.4 g/mol
InChI Key: SVQJQWNZRICMLW-UHFFFAOYSA-N
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Description

N-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound that features a pyridine ring, a tosylated pyrrolidine ring, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a tosylated pyrrolidine derivative under specific conditions. One common method involves the use of a bromoketone as a starting material, which reacts with 2-aminopyridine in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. This reaction promotes C–C bond cleavage and forms the desired product under mild and metal-free conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve techniques such as recrystallization, chromatography, and distillation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

N-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug discovery.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the tosyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and have similar biological activities.

    3-Bromoimidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and are used in medicinal chemistry.

Uniqueness

N-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is unique due to the presence of both a tosylated pyrrolidine ring and a methyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

N-methyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C17H21N3O2S/c1-13-7-9-14(10-8-13)23(21,22)20-12-4-6-16(20)15-5-3-11-19-17(15)18-2/h3,5,7-11,16H,4,6,12H2,1-2H3,(H,18,19)

InChI Key

SVQJQWNZRICMLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)NC

Origin of Product

United States

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